

"4-(diphenylmethyl)-2-Thiazolamine" potential biological activities

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Compound of Interest

Compound Name: 4-(diphenylmethyl)-2-Thiazolamine

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An In-depth Technical Guide to the Potential Biological Activities of 4-(diphenylmethyl)-2-Thiazolamine

Disclaimer: Direct experimental data on the biological activities of **4-(diphenylmethyl)-2-Thiazolamine** is not extensively available in publicly accessible literature. This guide, therefore, extrapolates the potential biological activities of this molecule by examining the well-documented activities of its core chemical scaffold, the 2-aminothiazole ring. The diphenylmethyl group at the 4-position represents a significant lipophilic substitution, which is a common feature in many biologically active thiazole derivatives.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological properties.^[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of biological effects, including antifungal, anti-inflammatory, anticancer, antimycobacterial, and antiplasmodial activities.^{[1][2][3][4]} This document explores the most prominent of these potential activities as they may relate to **4-(diphenylmethyl)-2-Thiazolamine**.

Potential Antifungal Activity

A significant body of research points to the potent antifungal properties of 2-aminothiazole derivatives against various pathogenic fungi, including *Histoplasma capsulatum*, *Cryptococcus*

neoformans, and *Candida* species.[5][6] The activity is often linked to the inhibition of crucial fungal enzymes.

Quantitative Data: Antifungal Activity of 2-Aminothiazole Analogs

The following table summarizes the antifungal activity of representative 2-aminothiazole compounds against pathogenic fungi.

Compound ID	Fungal Species	Endpoint	Value	Reference
41F5	<i>H. capsulatum</i>	MIC ₅₀	0.4-0.8 µM	[3]
2e	<i>C. parapsilosis</i>	MIC ₅₀	1.23 µg/mL (48h)	[6]
2d	<i>C. parapsilosis</i>	MIC ₅₀	2.37-2.47 µM (24h)	[6]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

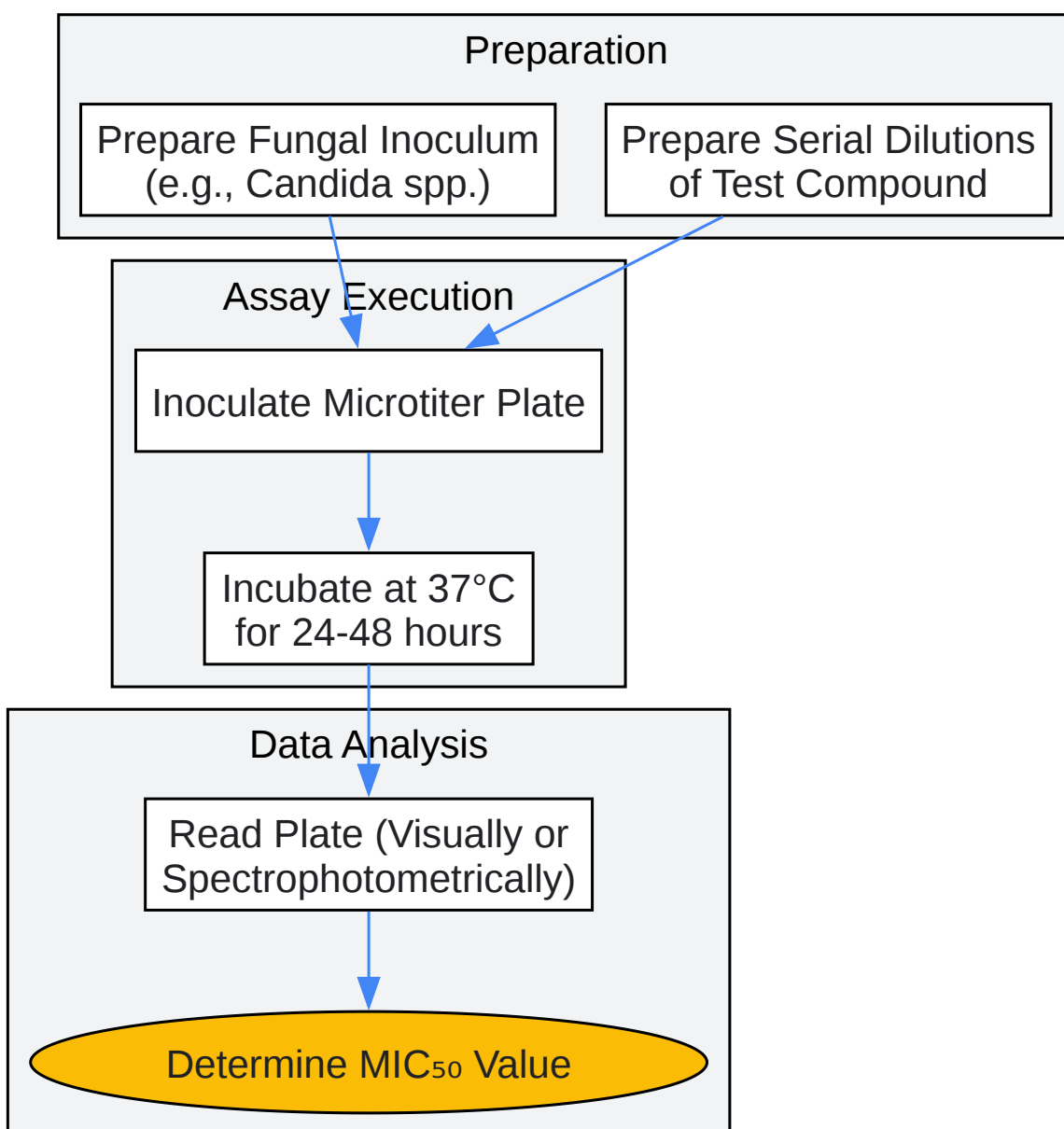
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, modified for the evaluation of novel compounds.[6]

- **Culture Preparation:** Fungal isolates (e.g., *Candida albicans*, *Candida parapsilosis*) are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately $0.5\text{--}2.5 \times 10^5$ CFU/mL.
- **Compound Preparation:** The test compound (e.g., **4-(diphenylmethyl)-2-Thiazolamine**) is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.
- **Incubation:** The standardized fungal inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 35-37°C for 24 to 48 hours.

- **Endpoint Reading:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant (typically $\geq 50\%$ or $\geq 90\%$) inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualization: Antifungal Screening Workflow

Workflow for Antifungal Compound Screening



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Caption: A generalized workflow for determining the MIC of a test compound.

Potential Anti-inflammatory Activity

Thiazole derivatives have been investigated as anti-inflammatory agents, with mechanisms often involving the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4] More recently, dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising strategy for treating pain and inflammation.[7]

Quantitative Data: Enzyme Inhibition by Thiazole Analogs

The following table presents the inhibitory activity of representative thiazole-containing compounds against enzymes relevant to inflammation.

Compound ID	Target Enzyme	Endpoint	Value	Reference
4p	human sEH	IC ₅₀	2.3 nM	[7]
4p	human FAAH	IC ₅₀	11.1 nM	[7]
4s	human sEH	IC ₅₀	3.5 nM	[7]
4s	human FAAH	IC ₅₀	21.0 nM	[7]

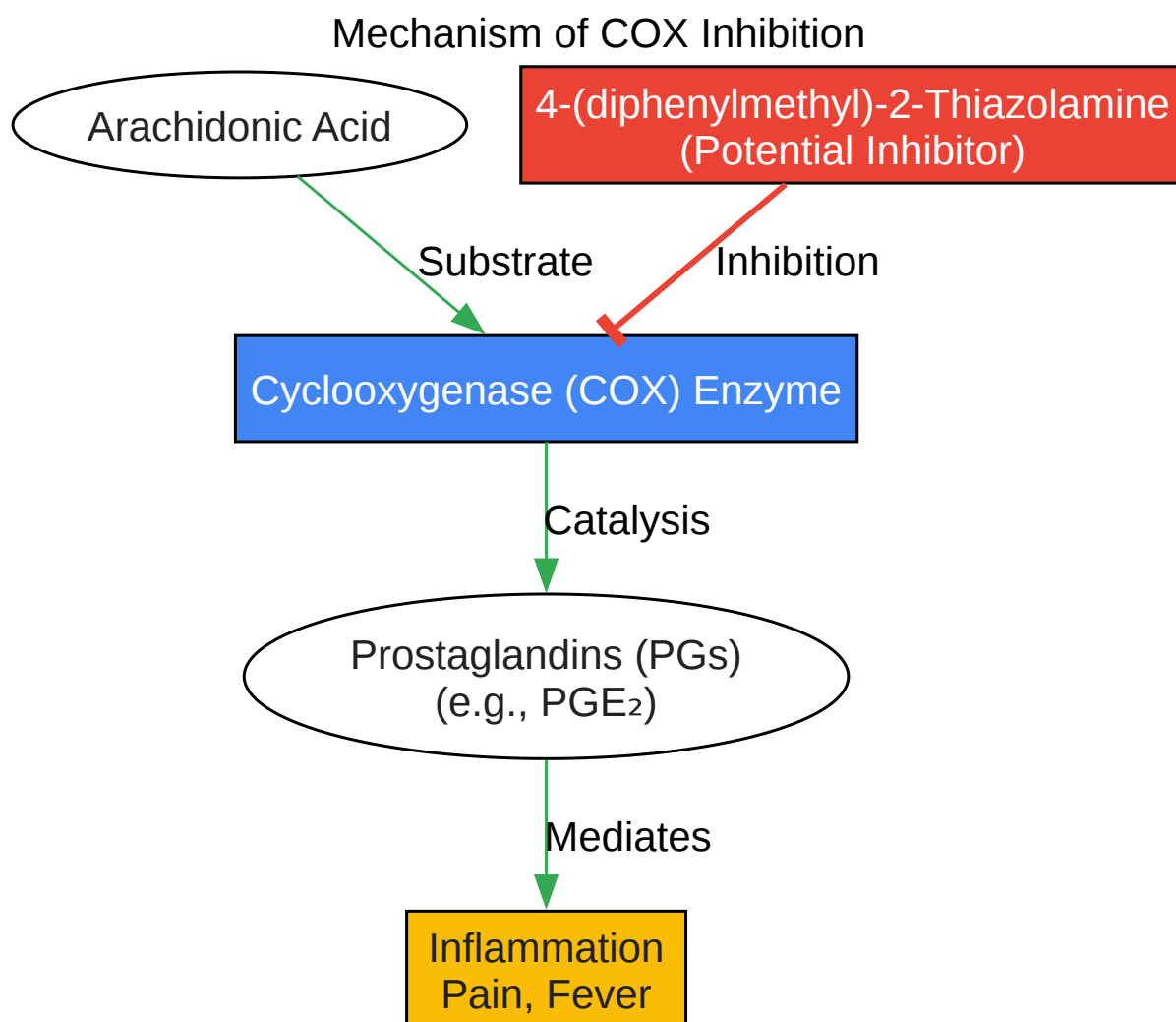
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to assess the inhibition of prostaglandin H synthetase (cyclooxygenase).[4]

- **Enzyme Preparation:** An enzyme preparation is obtained from a suitable source, such as guinea pig polymorphonuclear leukocytes or commercially available purified COX-1/COX-2 enzymes.

- **Reaction Mixture:** The reaction is typically conducted in a buffer solution (e.g., Tris-HCl) containing the enzyme preparation, a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
- **Initiation:** The reaction is initiated by adding the substrate, arachidonic acid.
- **Incubation:** The mixture is incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
- **Termination and Measurement:** The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- **Data Analysis:** The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from the dose-response curve.

Visualization: COX Inhibition Signaling Pathway



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Caption: Inhibition of the cyclooxygenase (COX) pathway by a potential inhibitor.

Potential Anticancer Activity

The 2-aminothiazole scaffold is present in several compounds evaluated for their cytotoxic effects against various cancer cell lines.[1][8] The mechanism of action can vary widely, from the inhibition of protein kinases to the disruption of other cellular processes.

Quantitative Data: Cytotoxicity of 2-Aminothiazole Analogs

The table below shows the cytotoxic activity of a representative 2-aminothiazole derivative against cancer cell lines.

Compound ID	Cancer Cell Line	Endpoint	Value	Reference
17 (X = Cl)	Six cancer cell lines	Cytotoxicity	Maximum among series	[1]

(Note: Specific IC₅₀ values for compound 17 were not provided in the abstract, but it was identified as the most potent in its series.)

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated with the compound for a specified duration, typically 48 or 72 hours.
- **MTT Addition:** After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
- **Solubilization:** The MTT solution is removed, and a solubilizing agent (such as DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Conclusion

Based on the extensive research into the 2-aminothiazole scaffold, it is plausible that **4-(diphenylmethyl)-2-Thiazolamine** possesses significant biological potential. The presence of the bulky, lipophilic diphenylmethyl group at the 4-position could influence its potency and target selectivity. The most promising areas for future investigation of this specific compound include its potential as an antifungal, anti-inflammatory, and anticancer agent. The experimental protocols and data presented in this guide provide a robust framework for initiating such preclinical evaluations.

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